1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid

CAS No.: 2098032-10-9

Cat. No.: VC3120115

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098032-10-9 |

|---|---|

| Molecular Formula | C11H14N2O4 |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H14N2O4/c1-6-9(7(2)17-12-6)3-10(14)13-4-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) |

| Standard InChI Key | JPLXFRRHMAXWCF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CC(=O)N2CC(C2)C(=O)O |

| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)N2CC(C2)C(=O)O |

Introduction

Chemical Identity and Structural Properties

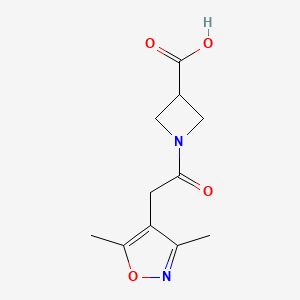

1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid (CAS: 2098032-10-9) is a heterocyclic compound with a molecular weight of 238.24 g/mol . This compound features a four-membered azetidine ring bearing a carboxylic acid substituent at the 3-position, while the nitrogen atom is acylated with 2-(3,5-dimethylisoxazol-4-yl)acetic acid. The structure creates a unique spatial arrangement that contributes to its potential biological activity.

The chemical structure can be represented by the SMILES notation: Cc1c(c(on1)C)CC(=O)N2CC(C2)C(=O)O, and has the InChI: InChI=1S/C11H14N2O4/c1-6-9(7(2)17-12-6)3-10(14)13-4-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) . These notations provide precise structural information for computational analysis and database searching.

Physicochemical Properties

The physicochemical properties of 1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O4 |

| Molecular Weight | 238.24 g/mol |

| Flash Point | 266.4±30.1 °C |

| Boiling Point | 516.9±50.0 °C at 760 mmHg |

| Polarizability | 22.7±0.5 10⁻²⁴cm³ |

| Density | 1.4±0.1 g/cm³ |

| Vapor Pressure | 0.0±1.4 mmHg at 25°C |

| InChIKey | JPLXFRRHMAXWCF-UHFFFAOYSA-N |

Table 1: Physicochemical properties of 1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid

Structural Significance and Chemical Features

The azetidine ring system represents a significant structural motif in medicinal chemistry. As a four-membered nitrogen-containing heterocycle, it provides conformational rigidity that can enhance binding specificity to biological targets. The 3-position carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, potentially facilitating interactions with proteins and receptors.

The 3,5-dimethylisoxazole moiety is particularly noteworthy as this structural element has been identified in various bioactive compounds. Research on related structures indicates that compounds containing the 3,5-dimethylisoxazole group have demonstrated potent activity as Free Fatty Acid Receptor 2 (FFA2) agonists with improved lipophilic ligand efficiency (LLE) . For instance, in a series of thiazolidine FFA2 agonists, the incorporation of a 3,5-dimethylisoxazole group (compound 31) resulted in enhanced potency compared to 2-methoxyphenyl-substituted analogs (compound 9) .

Structural Relationships and Biological Implications

Structure-Activity Considerations

The unique combination of the azetidine ring and 3,5-dimethylisoxazole moiety in 1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid suggests potential for biological activity. The azetidine ring can adopt specific conformations that may enhance binding to target proteins, while the 3,5-dimethylisoxazole group has been shown to contribute to receptor selectivity and potency in other compounds.

Research on related azetidine derivatives has demonstrated that these compounds can engage with various proteins in a stereoselective manner. For instance, stereoisomeric 3-amino-azetidine acrylamides have shown distinct protein interaction profiles in proteomics studies . These findings highlight the importance of three-dimensional structure in determining the biological activity of azetidine-containing compounds.

Comparison with Related Bioactive Compounds

The structural elements present in 1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid can be compared with those found in known bioactive compounds. For example, compound 31 (TUG-1375), which contains a 3,5-dimethylisoxazole group, demonstrated significant potency as an FFA2 agonist with a binding affinity (pKi) of 6.69 ± 0.03 . The following table compares binding affinities of related compounds:

| Compound | pKi |

|---|---|

| 4 | 6.32 ± 0.02 |

| 9 | 6.47 ± 0.06 |

| 13 | 5.92 ± 0.08 |

| 19 | 6.01 ± 0.02 |

| 31 | 6.69 ± 0.03 |

| 37 | 6.40 ± 0.06 |

Table 2: Binding affinities of related compounds containing similar structural elements

Compound 31, which contains the 3,5-dimethylisoxazole moiety, demonstrated the highest binding affinity among the tested compounds, suggesting that this structural feature contributes positively to receptor interactions. Additionally, the incorporation of this group improved the compound's lipophilic ligand efficiency (LLE), indicating a favorable balance between potency and lipophilicity .

Analytical Characterization

Spectroscopic Identification

For the identification and characterization of 1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid, several analytical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would provide structural confirmation through characteristic signals for the methyl groups of the isoxazole, the methylene protons of the acetyl linkage, and the protons of the azetidine ring.

-

Mass spectrometry would yield a molecular ion peak corresponding to the molecular weight of 238.24, with fragmentation patterns providing further structural confirmation.

-

Infrared spectroscopy would show characteristic absorption bands for the carboxylic acid, amide, and isoxazole functional groups.

Chromatographic Methods

High-performance liquid chromatography (HPLC) or other chromatographic techniques coupled with suitable detection methods would be valuable for assessing compound purity, monitoring reactions during synthesis, and quantitative analysis in formulations or biological samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume